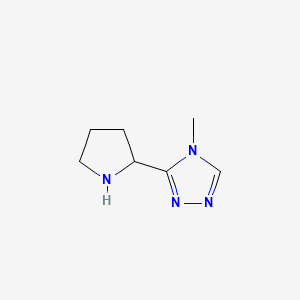

4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole

Vue d'ensemble

Description

4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

IUPAC Name: this compound

CAS Number: 1247079-34-0

Molecular Formula: CHN

Molecular Weight: 152.20 g/mol

Physical Form: Powder

Purity: ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. Specific methods may vary, but they generally utilize standard organic synthesis techniques such as cyclization and substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the triazole ring have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular, derivatives similar to this compound have demonstrated promising results in inhibiting cell proliferation in lung adenocarcinoma (A549) models .

Enzyme Inhibition

The biological activity of 1,2,4-triazoles is often linked to their ability to inhibit various enzymes. For instance, some studies suggest that related triazole compounds act as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

Anti-inflammatory Activity

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes by triazole derivatives suggests potential applications in treating inflammatory conditions .

Study on Anticancer Activity

In a controlled study examining the anticancer properties of various triazole derivatives against A549 cells, it was found that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The study employed MTT assays to evaluate cell viability post-treatment .

Enzyme Interaction Analysis

Molecular docking studies have indicated that certain triazole derivatives bind effectively to AChE and butyrylcholinesterase (BuChE), with binding energies suggesting a strong interaction with these enzymes. This interaction is critical for developing new treatments for cognitive disorders .

Applications De Recherche Scientifique

Medicinal Chemistry

Antifungal Activity

4-Methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole has shown promising antifungal properties. Research indicates that triazole compounds can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against a range of fungal pathogens. Studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Properties

Recent investigations have suggested that triazole derivatives may possess anticancer properties. The compound's ability to modulate key signaling pathways involved in cancer cell proliferation and survival is under exploration. Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It is believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Fungicides

The compound has been evaluated for its efficacy as a fungicide in agricultural settings. Its mechanism of action involves disrupting fungal growth by inhibiting ergosterol biosynthesis, similar to its antifungal applications in medicine. Field trials have indicated that formulations containing this compound can effectively control fungal diseases in crops, thereby enhancing yield and quality .

Plant Growth Regulators

Emerging studies suggest that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels within plants. This application could lead to improved agricultural practices and crop management strategies .

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its utility in developing advanced materials with specific performance characteristics .

Corrosion Inhibitors

The compound's chemical structure suggests potential as a corrosion inhibitor for metals. Studies are examining its effectiveness in protecting metal surfaces from corrosion in various environments, which could have significant industrial applications .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Reaction Mechanisms

The mechanisms of these reactions often involve the following steps:

-

Formation of Intermediates : Initial nucleophilic attack by the nitrogen atom on electrophilic centers leads to the formation of intermediates.

-

Cyclization : Subsequent cyclization can occur, particularly in the presence of suitable catalysts or under specific conditions (e.g., heat or microwave irradiation).

-

Final Product Formation : The final product is obtained after purification and characterization, typically using techniques such as NMR and mass spectrometry.

Antimicrobial and Anticancer Activities

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| 4-Methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole | Antibacterial | 5 | Comparable to standard antibiotics |

| Related Triazole Derivatives | Anticancer | Varies | Effective against various cancer cell lines |

Studies have shown that compounds similar to this compound have demonstrated activity against several human cancer cell lines without significant toxicity to normal cells .

Mechanistic Insights

The mechanism of action for these compounds often involves:

-

Inhibition of Enzymatic Activity : Many triazoles act by inhibiting key enzymes involved in cellular processes, which can lead to cell death in pathogenic organisms or cancer cells.

-

Interaction with Biological Targets : The unique structure of triazoles allows them to interact with various biological targets, enhancing their efficacy as therapeutic agents .

Propriétés

IUPAC Name |

4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11-5-9-10-7(11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUNSNMMXUKPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.